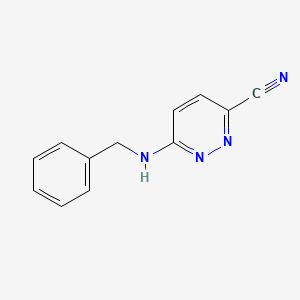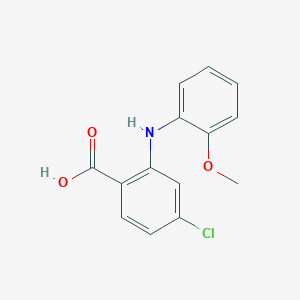![molecular formula C8H9BrN4 B13885939 [1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-](/img/structure/B13885939.png)
[1,2,4]Triazolo[1,5-a]pyridin-2-amine, 6-bromo-7,8-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and methyl groups in its structure can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis and the use of environmentally friendly oxidizers suggest potential for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizers like NaOCl or MnO2.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizers: NaOCl, Pb(OAc)4, MnO2.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield various triazolopyridine derivatives .
Applications De Recherche Scientifique
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has numerous applications in scientific research:
Medicinal Chemistry: It acts as an inhibitor for various enzymes and receptors, including RORγt, PHD-1, JAK1, and JAK2.
Biology: Used in the study of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: Utilized in the development of light-emitting materials for OLED devices.
Mécanisme D'action
The mechanism of action of 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions can modulate various biological pathways, leading to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 6-Nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-ol hydrobromide
Uniqueness
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to the presence of both bromine and methyl groups, which can enhance its biological activity and specificity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H9BrN4 |
|---|---|
Poids moléculaire |
241.09 g/mol |
Nom IUPAC |
6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C8H9BrN4/c1-4-5(2)7-11-8(10)12-13(7)3-6(4)9/h3H,1-2H3,(H2,10,12) |
Clé InChI |
KCLBOZGCYZFKDM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=NC(=NN2C=C1Br)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-[(2-Chlorophenyl)methylamino]ethyl]aniline](/img/structure/B13885886.png)



![[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B13885910.png)



![tert-butyl N-[4-(2-hydroxyethylcarbamothioylamino)phenyl]carbamate](/img/structure/B13885920.png)

